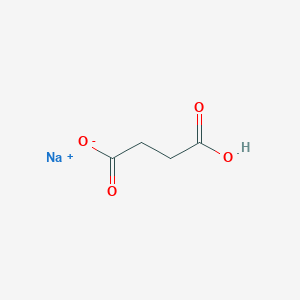
sodium;4-hydroxy-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “sodium;4-hydroxy-4-oxobutanoate” is citric acid. Citric acid is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Additionally, citric acid is utilized in various industrial applications, including cleaning agents, cosmetics, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
Citric acid can be synthesized through the fermentation of carbohydrates such as glucose or sucrose by the mold Aspergillus niger. The fermentation process involves the following steps:
Inoculation: The mold Aspergillus niger is inoculated into a nutrient medium containing a carbohydrate source.
Fermentation: The mold ferments the carbohydrate, producing citric acid as a byproduct.
Recovery: The citric acid is recovered from the fermentation broth through filtration and precipitation.
Industrial Production Methods
Industrial production of citric acid primarily relies on the fermentation process described above. The process is optimized to maximize yield and efficiency. Key factors include maintaining optimal pH, temperature, and nutrient levels in the fermentation medium. The citric acid is then purified through crystallization and drying.
化学反应分析
Types of Reactions
Citric acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form carbon dioxide and water.
Reduction: Citric acid can be reduced to form isocitric acid.
Substitution: Citric acid can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Esterification reactions typically involve alcohols and an acid catalyst.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Isocitric acid.
Substitution: Various esters of citric acid.
科学研究应用
Citric acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Utilized in buffer solutions to maintain pH stability in biological experiments.
Medicine: Employed as an anticoagulant in blood collection tubes and as an ingredient in pharmaceutical formulations.
Industry: Used in cleaning agents, cosmetics, and food preservation.
作用机制
Citric acid exerts its effects through several mechanisms:
Chelation: Citric acid can chelate metal ions, preventing them from participating in unwanted chemical reactions.
pH Regulation: Citric acid can act as a buffer, maintaining the pH of solutions within a desired range.
Antimicrobial Activity: Citric acid can inhibit the growth of certain microorganisms by disrupting their cellular processes.
相似化合物的比较
Similar Compounds
Tartaric Acid: Another organic acid used in food and beverage applications.
Malic Acid: Found in apples and used as a flavoring agent.
Lactic Acid: Produced by fermentation and used in food preservation and cosmetics.
Uniqueness of Citric Acid
Citric acid is unique due to its widespread availability, low toxicity, and versatility in various applications. Its ability to chelate metal ions and act as a pH regulator makes it particularly valuable in both scientific research and industrial applications.
属性
IUPAC Name |
sodium;4-hydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQSXALQTHVPDQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














